2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-7-8-15(12(2)9-11)21-17(19)14-10-13-5-3-4-6-16(13)22-18(14)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTZQYJYQHSZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of the 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. The most logical disconnections for this compound are centered around the formation of the ester linkage and the coumarin (B35378) heterocycle.
Disconnection of the Ester Bond: The primary retrosynthetic step involves the disconnection of the ester C-O bond. This simplifies the target molecule into two key precursors: 2-oxo-2H-chromene-3-carboxylic acid (or its activated derivative, such as an acyl chloride) and 2,4-dimethylphenol (B51704) . This approach relies on a final esterification step.
Disconnection of the Coumarin Ring: The 2-oxo-2H-chromene-3-carboxylic acid intermediate can be further disconnected based on the well-established Knoevenagel condensation. This breaks the C3-C4 and C4-C4a bonds, leading to salicylaldehyde (B1680747) and malonic acid as the fundamental building blocks.
An alternative, more direct retrosynthetic route would involve the disconnection of the coumarin ring from precursors that already contain the 2,4-dimethylphenyl group. This would lead to salicylaldehyde and a malonic acid diester, specifically di(2,4-dimethylphenyl) malonate . This pathway envisages a direct one-step formation of the target molecule.
Conventional Synthetic Approaches to 2-Oxo-2H-Chromene-3-Carboxylates
Conventional methods for constructing the coumarin-3-carboxylate core are robust and have been refined over many years. These approaches are directly applicable to the synthesis of the title compound.
The Knoevenagel condensation is one of the most important and widely used methods for synthesizing coumarin derivatives. researchgate.net It involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester. biomedres.usbiomedres.us
The synthesis of this compound via this strategy would typically proceed in a two-step sequence:
Formation of an intermediate ester: Salicylaldehyde is condensed with a simple dialkyl malonate, like diethyl malonate, in the presence of a catalyst to form ethyl 2-oxo-2H-chromene-3-carboxylate. acgpubs.orgmdpi.com
Transesterification or Hydrolysis-Esterification: The resulting ethyl ester can then be converted to the final product. This can be achieved either through direct transesterification with 2,4-dimethylphenol or by hydrolysis to the corresponding coumarin-3-carboxylic acid, followed by a separate esterification reaction with 2,4-dimethylphenol.
Various catalysts can be employed for the Knoevenagel condensation, with reaction conditions being optimized to achieve high yields. biomedres.usresearchgate.net
Table 1: Catalysts and Conditions for Knoevenagel Condensation in Coumarin-3-Carboxylate Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| L-proline (10 mol%) | Ethanol (B145695) | 80 | 94 | biomedres.usbiomedres.us |
| Piperidine (B6355638) acetate (B1210297) & Lithium sulfate (B86663) | Solvent-free (Ultrasound) | 50 | 96-97 | sapub.org |
| HZSM-5 Zeolite | Solvent-free (Microwave) | - | Good | tandfonline.com |
| Sodium Azide (B81097) | Water | Room Temp | up to 99 | nih.gov |
| Piperidine & Acetic Acid | Toluene | Reflux | 84 | mdpi.com |
Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a final product, offer an efficient and atom-economical approach. For coumarin-3-carboxylates, an MCR could involve the reaction of a salicylaldehyde, a malonic acid equivalent like Meldrum's acid, and an alcohol. biomedres.us
To synthesize this compound, a plausible MCR pathway would involve the one-pot reaction of:
Salicylaldehyde
Meldrum's acid
2,4-dimethylphenol
The mechanistic pathway is believed to initiate with a Knoevenagel-type condensation between salicylaldehyde and Meldrum's acid. This is followed by an intramolecular cyclization (lactonization) to form a reactive acyl intermediate. The final step is the nucleophilic attack by 2,4-dimethylphenol on this intermediate to yield the desired ester product. Iron(III) chloride is a known catalyst for such transformations. biomedres.us
The role of catalysts is crucial in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to coumarin-3-carboxylates.
Organocatalysis: L-proline, a simple amino acid, has emerged as an effective organocatalyst for the Knoevenagel condensation, providing good to excellent yields under mild conditions. biomedres.us It operates by forming a nucleophilic enamine intermediate with the malonate ester, which then readily attacks the salicylaldehyde.
Transition Metal Catalysis: While many transition metal-catalyzed reactions focus on the further functionalization of the coumarin ring, some are employed in the primary synthesis. ias.ac.in Lewis acidic metal salts, such as FeCl3, can catalyze the MCR pathway as described above. biomedres.us Additionally, various metal-exchanged molecular sieves have been shown to be effective catalysts, particularly in solvent-free conditions. acgpubs.org Other transition metals like copper, palladium, and rhodium have been utilized for decarboxylative coupling reactions of coumarin-3-carboxylic acids, demonstrating the versatility of this scaffold in further synthesis. ias.ac.in
Table 2: Selected Catalytic Systems for the Synthesis of 2-Oxo-2H-Chromene-3-Carboxylates
| Catalyst Type | Specific Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Organocatalyst | L-proline | Knoevenagel Condensation | biomedres.usbiomedres.us |
| Transition Metal Salt | FeCl3 | Multi-Component Reaction | biomedres.us |
| Heterogeneous | HZSM-5 Zeolite | Knoevenagel Condensation (Microwave) | tandfonline.com |
| Heterogeneous | MgFe2O4 Nanoparticles | Knoevenagel Condensation (Ultrasound) | nih.gov |
| Base Catalyst | Piperidine | Knoevenagel Condensation | researchgate.net |
Development of Green and Sustainable Synthetic Routes
In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign methods for coumarin synthesis. These methods focus on minimizing solvent use, reducing energy consumption, and employing non-toxic reagents. tandfonline.com
Eliminating volatile organic solvents is a key goal in green synthesis. Several solvent-free approaches have proven effective for the synthesis of coumarin-3-carboxylates.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. The Knoevenagel condensation between 2-hydroxybenzaldehydes and malonic acid has been successfully carried out on a solid support like HZSM-5 zeolite under solvent-free microwave conditions. tandfonline.com
Ultrasound-Promoted Synthesis: The use of ultrasound as an energy source provides another green alternative. The synthesis of coumarin derivatives has been achieved via a Knoevenagel condensation under solvent-free conditions using lithium sulfate as a catalyst, with ultrasound employed as the activation source. researchgate.netsapub.org This method often leads to high yields in short reaction times. sapub.org
Grinding Method (Mechanochemistry): A simple and efficient solvent-free Knoevenagel approach involves the grinding of reactants. For instance, 3-carbethoxycoumarins can be synthesized by grinding 2-hydroxy-benzaldehydes with ethyl cyanoacetate (B8463686) over basic alumina. researchgate.net
These sustainable methods could be readily adapted for the large-scale and environmentally responsible production of this compound.
Microwave-Assisted and Ultrasound-Promoted Syntheses
Conventional heating methods for synthesizing the precursor, 2-oxo-2H-chromene-3-carboxylic acid, often require long reaction times and may result in lower yields. benthamdirect.comeurekalert.org To overcome these limitations, green chemistry techniques such as microwave irradiation and ultrasound assistance have been successfully applied. benthamdirect.comeurekaselect.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times and often improving product yields. analis.com.mynih.gov In the synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid, microwave-assisted methods under solvent-free conditions have achieved yields as high as 93-98%. nih.gov This is significantly more efficient than conventional refluxing, which can take several hours. analis.com.my The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, accelerating the condensation and cyclization steps. mdpi.com For instance, the Knoevenagel condensation and subsequent hydrolysis to form coumarin-3-carboxylic acid derivatives can be completed in minutes under microwave irradiation, compared to hours via conventional heating. analis.com.myaip.org
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic route. nih.gov Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones. scirp.org This technique has been successfully used for various condensation reactions to produce coumarins. eurekaselect.com The synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation can be performed under ultrasound irradiation in aqueous media, often leading to excellent yields in shorter time frames compared to silent (non-sonicated) reactions. nih.goveurjchem.com For example, a comparison between ultrasonic and reflux procedures for a Knoevenagel condensation showed a dramatic reduction in reaction time from 7 hours to just 40 minutes with the use of ultrasound. nih.gov
The final esterification step to produce this compound from 2-oxo-2H-chromene-3-carboxylic acid and 2,4-dimethylphenol can also benefit from these advanced energy sources, which can drive the reaction towards completion more efficiently than traditional methods.
| Method | Precursors | Conditions | Time | Yield (%) | Reference |
| Microwave | Salicylaldehydes, Meldrum's acid | Yb(OTf)₃, Solvent-free | 2-10 min | 93-98 | nih.gov |
| Microwave | Phenols, Ethyl acetoacetate | FeF₃, Solvent-free | ~7 min | High | mdpi.comijsart.com |
| Ultrasound | Salicylaldehyde, Diethyl malonate | Piperidine, EtOH/H₂O | 40 min | High | nih.gov |
| Ultrasound | Substituted phenols, β-ketoester | Solid acid catalyst | N/A | Excellent | nih.gov |
| Conventional | Salicylaldehyde, Diethyl malonate | Reflux | 7 hours | Moderate | nih.gov |
| Conventional | Halogenated azo-benzaldehyde, Diethyl malonate | Reflux | 8-18 hours | 56-79 | analis.com.my |
Optimization of Reaction Parameters for Enhanced Yields and Selectivity
To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential. This applies to both the initial formation of the coumarin ring and the final esterification. Key parameters include the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry. nih.govresearchgate.net
Catalyst Selection: The Knoevenagel condensation to form the coumarin-3-carboxylic acid precursor is highly dependent on the catalyst. While bases like piperidine are traditionally used, various other catalysts have been explored to improve efficiency. nih.govjetir.org For instance, catalysts such as sodium azide and potassium carbonate in water at room temperature have been shown to produce coumarin-3-carboxylic acids in yields up to 99%. nih.gov In solvent-free microwave conditions, ytterbium triflate (Yb(OTf)₃) has proven to be a highly effective catalyst. nih.gov For the esterification step, acid catalysts are typically employed to activate the carboxylic acid group for nucleophilic attack by the phenol.
Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. While many syntheses of coumarin derivatives have been performed in organic solvents like ethanol, toluene, or DMF, there is a growing trend towards using greener solvents like water or employing solvent-free conditions. nih.govresearchgate.net Solvent-free reactions, particularly under microwave irradiation, are not only environmentally friendly but also often result in higher yields and simpler product isolation. nih.govmdpi.com For ultrasound-promoted reactions, water has been used as an effective and green medium. eurjchem.com
Temperature and Time: Reaction temperature and duration are critical, interdependent parameters. A major advantage of microwave and ultrasound-assisted methods is the significant reduction in both temperature and time required for the reaction to reach completion. analis.com.mynih.gov Optimization studies involve monitoring the reaction at various temperatures and time points to find the ideal conditions that maximize product formation while minimizing the generation of by-products. nih.govresearchgate.net For example, increasing the amount of catalyst in a chromene synthesis enhanced the product yield from 85% to 90%. researchgate.net
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Catalyst | None vs. Catalyst | Traces of product without catalyst; high yields with catalyst. | researchgate.net |
| Sodium Azide / K₂CO₃ (in water) | Yields of 73-99% for coumarin-3-carboxylic acids. | nih.gov | |
| Yb(OTf)₃ (microwave, solvent-free) | Yields of 93-98% for coumarin-3-carboxylic acids. | nih.gov | |
| Solvent | Organic (EtOH, Toluene) vs. Water vs. Solvent-free | Water and solvent-free conditions often provide higher yields and are environmentally benign. | nih.govresearchgate.net |
| Temperature | Room Temperature vs. Elevated Temperature | Reactions often require heat, but microwave/ultrasound can lower the required temperature and time. | nih.govnih.gov |
| Energy Source | Conventional Heating vs. Microwave/Ultrasound | Microwave and ultrasound significantly reduce reaction times (hours to minutes) and improve yields. | analis.com.mynih.gov |
Comparative Analysis of Synthetic Efficiencies and Environmental Impact
A comparative analysis of different synthetic routes to coumarin-3-carboxylates highlights the significant advantages of modern green chemistry approaches over conventional methods. benthamdirect.comeurekalert.org The primary metrics for comparison are product yield, reaction time, energy consumption, and environmental impact (e.g., solvent and catalyst toxicity). eurekalert.org
Efficiency: As demonstrated in various studies, microwave-assisted and ultrasound-promoted syntheses are markedly more efficient than traditional heating methods. nih.govresearchgate.net Reaction times are drastically cut from many hours to mere minutes, and yields are often substantially higher. analis.com.mynih.gov For example, the synthesis of halogenated azo ethyl coumarin-3-carboxylates saw yields increase from 56-79% in 8-18 hours (conventional) to 74-85% in 8-17 minutes (microwave). analis.com.my
Environmental Impact: The environmental friendliness of a synthetic method is a critical consideration. eurekaselect.com Conventional methods often rely on volatile and toxic organic solvents and hazardous catalysts. benthamdirect.com In contrast, green synthetic methods aim to minimize or eliminate the use of such substances. eurekalert.org
Solvent Reduction: The development of solvent-free protocols, particularly for microwave-assisted reactions, represents a major step forward in reducing chemical waste. mdpi.comrsc.org
Atom Economy: One-pot syntheses and multi-component reactions, often facilitated by these advanced techniques, improve atom economy by reducing the number of synthetic steps and purification procedures, thereby minimizing waste. mdpi.comiau.ir
Comprehensive Structural Elucidation and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.
Advanced 1D NMR Techniques (e.g., DEPT, NOE)
Advanced 1D NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) spectroscopy, provide deeper insights beyond standard proton (¹H) and carbon-13 (¹³C) NMR. DEPT experiments are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is crucial for assigning the signals of the 2,4-dimethylphenyl moiety.
NOE experiments are particularly powerful for determining stereochemical relationships by detecting through-space interactions between protons that are in close proximity. For 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, NOE correlations would be expected between the proton at position 4 of the coumarin (B35378) ring and the ortho-proton of the 2,4-dimethylphenyl ring, confirming their relative orientation.
Table 1: Expected ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-4 (coumarin) | ~8.5 | Singlet |
| Aromatic (coumarin) | 7.3 - 7.8 | Multiplet |
| Aromatic (dimethylphenyl) | 6.9 - 7.2 | Multiplet |
| Methyl (C2-phenyl) | ~2.3 | Singlet |
| Methyl (C4-phenyl) | ~2.1 | Singlet |
Table 2: Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon | Expected Chemical Shift (ppm) | DEPT Information |
| C=O (lactone) | ~160 | Quaternary |
| C=O (ester) | ~164 | Quaternary |
| C-2 (coumarin) | ~155 | Quaternary |
| C-3 (coumarin) | ~118 | Quaternary |
| C-4 (coumarin) | ~148 | Methine |
| Aromatic (coumarin) | 116 - 135 | Methine/Quaternary |
| Aromatic (dimethylphenyl) | 128 - 140 | Methine/Quaternary |
| Methyl (C2-phenyl) | ~16 | Methyl |
| Methyl (C4-phenyl) | ~21 | Methyl |
2D NMR Correlational Spectroscopy (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For the title compound, COSY would be used to confirm the connectivity of the protons on the coumarin's benzene (B151609) ring and the protons on the 2,4-dimethylphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds). This experiment is crucial for connecting different spin systems and identifying quaternary carbons. For example, an HMBC correlation between the H-4 proton of the coumarin and the ester carbonyl carbon would confirm the connectivity of the carboxylate group at position 3. Similarly, correlations between the methyl protons and the aromatic carbons of the 2,4-dimethylphenyl ring would solidify its structural assignment.
The comprehensive analysis of these 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
For this compound, the IR spectrum is expected to show strong absorption bands characteristic of the ester and lactone carbonyl groups. The C=O stretching vibration of the α,β-unsaturated lactone is typically observed at a higher frequency (around 1720-1740 cm⁻¹) compared to the ester carbonyl stretch (around 1710-1730 cm⁻¹). The C-O stretching vibrations of the ester and ether linkages would also be present in the fingerprint region (1000-1300 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1720 - 1740 | Strong |
| C=O (ester) | 1710 - 1730 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (ester/ether) | 1000 - 1300 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methyl) | 2850 - 3000 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₈H₁₄O₄), the expected exact mass can be calculated with high accuracy.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. Expected fragmentation pathways for the title compound would likely involve the cleavage of the ester bond, leading to the formation of a 2,4-dimethylphenoxide radical and a 2-oxo-2H-chromene-3-carbonyl cation. Subsequent fragmentation of the coumarin moiety, such as the loss of carbon monoxide (CO), is also a common pathway for this class of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems and chromophores. The coumarin nucleus is a well-known chromophore, and its electronic absorption spectrum is sensitive to the substitution pattern.
This compound is expected to exhibit characteristic absorption bands in the UV region. Typically, coumarin derivatives show two main absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the nature and position of the substituents on the coumarin ring system. The extended conjugation provided by the carboxylate group at position 3 is expected to influence the absorption maxima. Analysis of the UV-Vis spectrum can provide insights into the electronic structure and chromophoric properties of the molecule. For related coumarin derivatives, absorption maxima are often observed in the range of 300-350 nm.
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Crystal structure analyses of similar aryl 2-oxo-2H-chromene-3-carboxylates have shown that the dihedral angle between the coumarin and the phenyl ring can vary significantly depending on the substitution pattern and crystal packing forces. For example, in 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate, the dihedral angle is reported to be 48.04(10)°. In contrast, the dihedral angle in 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is 22.60(7)°. These studies also reveal details about intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which govern the solid-state architecture.
Table 4: Representative Crystallographic Data for Structurally Similar Aryl 2-oxo-2H-chromene-3-carboxylates
| Compound | Crystal System | Space Group | Dihedral Angle (Coumarin-Phenyl) | Reference |
| 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate | Orthorhombic | P2₁2₁2₁ | 48.04(10)° | |
| 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate | Monoclinic | P2₁/c | 22.60(7)° | |
| 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate | Monoclinic | P2₁/c | 25.85(10)° |
This crystallographic information is crucial for understanding the conformational preferences of the molecule and how it packs in the solid state, which can influence its physical properties.
Crystal Growth and Diffraction Data Collection Methodologies
The initial and often most challenging step in structural elucidation by X-ray crystallography is the growth of high-quality single crystals. For derivatives of 2-oxo-2H-chromene-3-carboxylate, a common and effective method for crystal growth is the slow evaporation technique. nih.govnih.govnih.gov This process typically involves dissolving the synthesized compound in a suitable organic solvent or a mixture of solvents, followed by allowing the solvent to evaporate slowly at room temperature. The choice of solvent is critical and is often determined empirically; ethanol (B145695), chloroform, and mixtures like dichloromethane/methanol have been successfully used for similar compounds. nih.govnih.govnih.gov
Once suitable single crystals are obtained, X-ray diffraction data is collected to determine the crystal structure. A Bruker APEXII CCD diffractometer is an instrument frequently cited for data collection for this class of compounds. nih.govnih.gov The process involves mounting a selected crystal on the diffractometer and irradiating it with monochromatic X-rays, typically Mo Kα radiation. The diffracted X-rays are detected, and their intensities are measured at various crystal orientations. Data collection is usually performed at a controlled temperature, often room temperature (e.g., 296 K). nih.govnih.gov An absorption correction is then applied to the collected data to account for the absorption of X-rays by the crystal, with methods like multi-scan (SADABS) being commonly employed. nih.govnih.gov
Refinement Strategies and Structural Parameter Analysis
After data collection, the raw diffraction data is processed to solve and refine the crystal structure. The structure solution is typically achieved using direct methods, often employing software packages like SHELXS. The refinement of the crystal structure is then carried out using full-matrix least-squares on F², a task commonly performed with programs like SHELXL. nih.gov During refinement, the positions of non-hydrogen atoms are located, and their displacement parameters are refined anisotropically. Hydrogen atoms are generally placed in idealized positions and refined using a riding model. nih.govresearchgate.net
The quality of the final refined structure is assessed by several parameters, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). nih.gov These parameters provide an indication of the agreement between the observed and calculated structure factors.
A key aspect of the structural analysis is the determination of molecular geometry, including bond lengths, bond angles, and torsion angles. For 2-oxo-2H-chromene-3-carboxylate derivatives, particular attention is paid to the planarity of the coumarin ring system and the dihedral angle between the coumarin ring and the attached phenyl ring. nih.govnih.govnih.gov In related structures, the coumarin ring system is generally found to be nearly planar. nih.govnih.govnih.gov The dihedral angle between the coumarin and the phenyl ring, however, can vary significantly depending on the substituents on the phenyl ring, ranging from approximately 22° to 63°. nih.govnih.govnih.gov
Table 1: Representative Crystallographic Data for Related 2-oxo-2H-chromene-3-carboxylate Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate | C₁₆H₉BrO₄ | Monoclinic | P2₁/n | 16.0782 (10) | 7.2618 (4) | 12.7396 (8) | 113.311 (4) | 1366.01 (15) | 4 |
| 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate | C₁₇H₁₂O₅ | Orthorhombic | P2₁2₁2₁ | 6.2648 (18) | 10.435 (3) | 20.621 (7) | 90 | 1348.0 (7) | 4 |
| 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate | C₁₆H₉ClO₄ | Monoclinic | P2₁/c | - | - | - | - | - | - |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules are arranged in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions are crucial for the stability of the crystal structure. In the crystal structures of 2-oxo-2H-chromene-3-carboxylate derivatives, several types of non-covalent interactions are commonly observed, including hydrogen bonding and π-π stacking.
π-π stacking interactions are also a prominent feature in the crystal packing of these aromatic compounds. nih.govnih.govresearchgate.net These interactions occur between the electron-rich coumarin and phenyl rings of adjacent molecules. The centroid-centroid distances for these interactions in related structures are typically in the range of 3.7 to 3.9 Å. nih.govnih.gov These π-π interactions can lead to the formation of sheets or other supramolecular architectures, further stabilizing the crystal lattice. nih.gov In some cases, weaker C—H···π interactions are also observed, where a C-H bond points towards the face of an aromatic ring. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For coumarin (B35378) derivatives, these calculations help in understanding their photophysical properties and biological activities.
The electronic properties of coumarin derivatives are of great interest due to their applications in various fields, including as fluorescent probes and pharmacophores. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule.
While specific DFT calculations for 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate are not extensively reported in the literature, studies on structurally similar coumarin esters provide valuable insights. For instance, DFT calculations on coumarin derivatives often show that the HOMO is typically localized on the coumarin ring, particularly the electron-rich pyrone and benzene (B151609) rings, while the LUMO is distributed over the entire molecule, including the ester group. thenucleuspak.org.pkresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key parameter for assessing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. researchgate.netresearchgate.net
The introduction of the 2,4-dimethylphenyl group is expected to influence the electronic properties. The electron-donating nature of the methyl groups can raise the HOMO energy level, potentially leading to a smaller energy gap and a red shift in the absorption spectrum compared to the unsubstituted phenyl ester.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be used to quantify the chemical reactivity and stability of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Representative Global Reactivity Descriptors for Coumarin Derivatives (Illustrative Data)
| Parameter | Formula | Typical Value Range (eV) for Coumarins |
|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -7.0 |
| LUMO Energy | ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 to 4.75 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |
| Global Electrophilicity Index (ω) | χ2/(2η) | 2.8 to 4.5 |
Note: The values in this table are illustrative and based on typical ranges found for coumarin derivatives in the literature. Specific values for this compound would require dedicated DFT calculations.
The molecular electrostatic potential (MEP) surface is another useful tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. iphy.ac.cnresearchgate.netresearchgate.net For coumarin esters, the MEP typically shows negative potential around the carbonyl oxygen atoms of the lactone and ester groups, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms are generally positive.
The three-dimensional structure of this compound, particularly the orientation of the 2,4-dimethylphenyl carboxylate group relative to the coumarin ring, is crucial for its interactions with other molecules. Theoretical studies on similar ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have shown that there is considerable rotational freedom around the C3-C(O)O bond. researchgate.net
Computational studies, often employing DFT methods like M06-2X, have identified two primary low-energy conformations for such esters: the s-cis and s-trans arrangements. researchgate.net In the s-cis conformation, the carbonyl group of the ester is oriented in the same direction as the lactone carbonyl, while in the s-trans conformation, they are in opposite directions. For ethyl 2-oxo-2H-chromene-3-carboxylates, the s-cis arrangement is often found to be slightly more stable, by less than 0.5 kcal/mol. researchgate.net The presence of the bulkier 2,4-dimethylphenyl group may influence the relative energies of these conformers due to steric hindrance. The energetic profile of rotation around the C-O ester bond would reveal the energy barriers between different conformations.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are invaluable computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
Docking simulations place the ligand into the active site of a target protein and score the different poses based on their predicted binding affinity. The coumarin scaffold is known to interact with a variety of enzymes, including acetylcholinesterase (AChE), carbonic anhydrases, and kallikreins. nih.govnih.govnih.gov
The 2,4-dimethylphenyl group would likely occupy a hydrophobic pocket within the enzyme's active site, with the methyl groups enhancing van der Waals interactions. The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), would depend on the sum of these interactions.
Post-docking analysis allows for a detailed examination of the interaction energies between the ligand and the key amino acid residues in the binding site. These interactions can be categorized into several types:
Hydrogen Bonds: The carbonyl oxygen atoms of the lactone and ester moieties are potential hydrogen bond acceptors.
Hydrophobic Interactions: The benzene ring of the coumarin and the 2,4-dimethylphenyl group can form hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic rings of the coumarin and the phenyl ester can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. nih.govafricaresearchconnects.com MD simulations can also help in identifying key residues that are crucial for maintaining the binding of the ligand.
Table 2: Potential Interacting Residues for Coumarin Derivatives in an Enzyme Active Site (Illustrative Example)
| Interaction Type | Ligand Moiety | Potential Key Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Lactone/Ester Carbonyls | Ser, Thr, His, Gln, Asn |
| π-π Stacking | Coumarin Ring, Phenyl Ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Coumarin Ring, Dimethylphenyl Group | Ala, Val, Leu, Ile, Pro, Met |
Note: This table provides a generalized overview of potential interactions based on studies of various coumarin derivatives.
Simulation and Prediction of Spectroscopic Parameters
Computational methods can be used to simulate various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
Theoretical calculations, primarily using DFT and time-dependent DFT (TD-DFT), have been shown to accurately predict the spectroscopic properties of coumarin derivatives. researchgate.netresearchgate.nettandfonline.commdpi.com For this compound, these simulations could provide:
NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the structure. nih.govstackexchange.com DFT calculations have demonstrated good correlation with experimental NMR data for coumarin derivatives.
IR Spectra: The vibrational frequencies corresponding to different functional groups can be simulated. This can help in assigning the peaks in the experimental IR spectrum, such as the characteristic C=O stretching frequencies of the lactone and ester groups.
UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). researchgate.netresearchgate.netmdpi.com This is particularly useful for understanding the photophysical properties of the molecule. The calculated spectra can show how substitutions on the coumarin or phenyl ring affect the absorption properties.
Table 3: Comparison of Typical Experimental and Calculated Spectroscopic Data for Coumarin Derivatives (Illustrative)
| Spectroscopic Technique | Parameter | Typical Experimental Range | Typical Calculated Range (DFT) |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 8.5 | 7.0 - 8.5 |
| Methyl Protons (ppm) | 2.2 - 2.5 | 2.2 - 2.5 | |
| ¹³C NMR | Carbonyl Carbons (ppm) | 155 - 165 | 155 - 170 |
| Aromatic Carbons (ppm) | 115 - 150 | 115 - 150 | |
| IR | Lactone C=O Stretch (cm⁻¹) | 1710 - 1750 | 1700 - 1760 |
| Ester C=O Stretch (cm⁻¹) | 1670 - 1710 | 1660 - 1720 | |
| UV-Vis | λmax (nm) | 300 - 350 | 300 - 360 |
Note: The data in this table are illustrative and represent typical values for coumarin-3-carboxylate derivatives. Actual values for the target compound may vary.
Computational Elucidation of Reaction Mechanisms and Transition States
There is currently no publicly available research that specifically details the computational elucidation of reaction mechanisms and transition states for the synthesis or reactions of this compound. While computational studies, often employing Density Functional Theory (DFT), are common for exploring reaction pathways, determining activation energies, and characterizing transition state geometries for coumarin derivatives in general, no such studies have been published for this specific compound.
General mechanistic studies on the synthesis of related aryl coumarin-3-carboxylates often propose pathways such as the Knoevenagel condensation followed by esterification. However, detailed computational modeling to validate these proposed mechanisms, identify key intermediates, and calculate the energetic profiles of the reaction coordinates for the 2,4-dimethylphenyl ester has not been reported.
Crystal Structure Prediction and Polymorphism Studies
Investigations into the crystal structure and potential polymorphism of this compound have not been reported in the reviewed scientific literature. Crystal structure prediction is a computational methodology used to identify possible stable crystal packing arrangements (polymorphs) of a molecule before experimental validation. Such studies are crucial for understanding the solid-state properties of a compound.
Similarly, there are no published experimental or computational studies on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. While studies on the polymorphism of other coumarin derivatives exist, this specific ester has not been the subject of such an investigation. The lack of a reported crystal structure for this compound precludes any discussion of its crystallographic parameters or intermolecular interactions in the solid state.
Reactivity Profiles and Derivatization Chemistry
Reactivity at the Chromene Ring System
The coumarin (B35378) nucleus is a versatile scaffold that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the lactone carbonyl and the C3-carboxylate group, which deactivates the pyrone ring towards electrophilic attack but activates the C4 position for nucleophilic addition.
Electrophilic substitution reactions on the coumarin ring system generally occur on the benzofused portion. The specific position of substitution is directed by the existing substituents on the benzene (B151609) ring. For the parent coumarin scaffold, nitration and bromination can occur, although the presence of the C3-ester and the 2,4-dimethylphenyl group will influence the regioselectivity and reaction conditions required.
Conversely, the pyrone ring, particularly the C4 position, is susceptible to nucleophilic attack. This reactivity is a cornerstone of coumarin chemistry, allowing for the introduction of a wide array of substituents. While direct nucleophilic substitution at C4 is common for 4-halocoumarins, for compounds like 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, Michael addition-type reactions are more prevalent. For instance, rhodium-catalyzed C(sp2)–H activation can lead to the functionalization of the C4-position. ias.ac.in The electron-withdrawing character of the carboxylate group at C3 makes the C4 position more electrophilic and thus prone to conjugate addition. ias.ac.in
The C3-C4 double bond of the coumarin ring can act as a dienophile in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is often enhanced by the presence of electron-withdrawing groups at the C3 position, such as the carboxylate ester in the title compound. acs.org These reactions typically require high temperatures or high pressure to proceed efficiently, yielding tetrahydro-6H-benzo[c]chromen-6-ones. acs.org The reaction of 3-substituted coumarins with dienes like isoprene (B109036) has been shown to produce para cycloadducts exclusively. acs.org
Furthermore, the 2H-chromene core can participate in hetero-Diels-Alder reactions. Iron(III) salts can catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes to form tetrahydrochromeno heterocycles. acs.org This process can occur as a homodimerization or with other electron-rich dienophiles. acs.org The mechanism is proposed to involve an oxa-6π electrocyclization of an ortho-quinone methide intermediate. acs.orgnih.gov
Table 1: Examples of Cycloaddition Reactions with Coumarin Derivatives
| Diene/Dienophile | Reaction Type | Conditions | Product Type | Reference |
| Methyl-1,3-butadienes | Diels-Alder | 150 °C in water or 9 kbar pressure | Tetrahydro-6H-benzo[c]chromen-6-ones | acs.org |
| Electron-rich olefins | Hetero-Diels-Alder | FeCl₃ catalysis | Tetrahydrochromeno heterocycles | acs.org |
| Various dienophiles | Diels-Alder | Dichloromethane, room temperature | Tetrahydro-6H-benzo[c]chromen-6-one derivatives | tandfonline.com |
Transformations of the Carboxylate Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)
The carboxylate ester group at the C3 position is a key site for derivatization, allowing for the synthesis of a wide range of analogs through common ester transformations.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding coumarin-3-carboxylic acid. This carboxylic acid is a versatile intermediate for further modifications.
Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can replace the 2,4-dimethylphenyl group with other alkyl or aryl groups, leading to a library of different esters.
Amidation: The ester can be converted to an amide by reaction with amines. This reaction is often facilitated by heating the ester with the desired amine, sometimes in the presence of a catalyst. For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol (B145695) yields the corresponding N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding carbohydrazide, which is a valuable precursor for the synthesis of various heterocyclic systems. nih.govnih.gov However, this reaction can sometimes lead to ring-opening of the coumarin, yielding salicylaldehyde (B1680747) azine as a byproduct. nih.govresearchgate.net
Table 2: Key Transformations of the Coumarin-3-Carboxylate Ester
| Reaction | Reagents | Product |
| Hydrolysis | Acid or Base | 2-oxo-2H-chromene-3-carboxylic acid |
| Transesterification | Alcohol, Catalyst | New 2-oxo-2H-chromene-3-carboxylate ester |
| Amidation | Amine | 2-oxo-2H-chromene-3-carboxamide |
| Hydrazinolysis | Hydrazine Hydrate | 2-oxo-2H-chromene-3-carbohydrazide |
Functionalization of the 2,4-dimethylphenyl Substituent
The 2,4-dimethylphenyl ring offers additional sites for chemical modification, primarily through electrophilic aromatic substitution. The two methyl groups are ortho- and para-directing, and their activating effect will influence the position of substitution on the phenyl ring. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be performed on this ring, provided that the reaction conditions are compatible with the coumarin and ester functionalities. The steric hindrance from the ester linkage and the coumarin core might influence the accessibility of certain positions on the dimethylphenyl ring.
Development of Novel this compound Derivatives
The synthesis of novel derivatives of this compound can be achieved by combining the reactivity profiles discussed above. For instance, a common strategy involves the initial synthesis of a substituted salicylaldehyde, which is then condensed with diethyl malonate or a similar active methylene (B1212753) compound to form the coumarin-3-carboxylate core. sciensage.infoacgpubs.org Subsequent esterification with 2,4-dimethylphenol (B51704) would yield the desired framework with substituents on the benzofused ring of the coumarin.
Alternatively, derivatization can be performed on the pre-formed this compound molecule. For example, nucleophilic substitution reactions at the C4 position can introduce new functionalities. A notable example is the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with amines to yield 4-amino substituted derivatives. researchgate.net While the starting material is different, this illustrates the potential for C4-functionalization.
The development of novel derivatives often targets the synthesis of hybrid molecules by linking the coumarin scaffold to other pharmacologically active moieties through the carboxylate linker. Amidation reactions are particularly useful in this regard, allowing for the coupling of various amines to the C3 position. mdpi.com
In Vitro and Ex Vivo Biological Activity and Mechanistic Investigations
Structure-Activity Relationship (SAR) Investigations for Biological Effects
Influence of Substituents on the Chromene Core
Structure-activity relationship (SAR) studies on various series of chromene derivatives have provided valuable insights into the structural requirements for their biological activities. rsc.orgnih.gov
For MAO Inhibition: In the case of 3-carboxamido-7-substituted coumarins, the presence of electron-withdrawing groups on the N-phenyl substituent was found to improve the inhibitory potency against hMAO-B. mdpi.com
For Antifungal Activity: In a series of chromenol derivatives, the presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent at the 4th position of a triazole ring was found to be highly beneficial for antifungal activity. nih.gov
For Cytotoxicity: For certain chromene-based compounds, the presence of specific substituents at the 4-position of the chromene ring was found to be critical for their cytotoxic activity. nih.gov
The collective findings from studies on related compounds suggest that the 2-oxo-2H-chromene-3-carboxylate scaffold is a promising template for the development of various biologically active agents. However, to ascertain the specific biological profile of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, direct experimental evaluation is necessary.
Impact of Variations in the Ester Linkage
The ester linkage in 2-oxo-2H-chromene-3-carboxylate derivatives is a critical determinant of their biological activity. Modifications at this position, including alteration of the esterifying group or its replacement with other functionalities like amides, can significantly influence the compound's potency and selectivity for various biological targets.
Research into the structure-activity relationships (SAR) of these compounds has shown that the nature of the group attached to the carboxyl function at the C-3 position is pivotal. For instance, the presence of a free carboxylic acid at the C3 position has been identified as essential for the antibacterial properties of some coumarin (B35378) derivatives. nih.govresearchgate.net When this carboxylic acid is converted into a carboxamide, the antibacterial activity is often diminished or completely lost. nih.govresearchgate.net
Conversely, for other biological activities such as anticancer effects, the transformation of the carboxylic acid to an amide can be beneficial. Studies have demonstrated that N-phenyl coumarin-3-carboxamides can exhibit greater potency against cancer cell lines compared to their parent carboxylic acids. nih.govresearchgate.net This suggests that the amide linkage can lead to more favorable interactions with the molecular targets involved in cancer pathways.
The following table summarizes the impact of variations in the ester linkage on the biological activity of coumarin-3-carboxylic acid derivatives based on findings from related compounds.
| Modification at C-3 Position | Observed Biological Activity | Reference Compound(s) |
| Carboxylic Acid | Moderate antibacterial activity against Gram-positive bacteria. | Coumarin-3-carboxylic acid |
| Carboxamide | No antibacterial activity; Potent anticancer activity against HepG2 and HeLa cell lines. | N-phenyl coumarin-3-carboxamides |
| Decarboxylation (No substituent) | No antibacterial activity; Better anticancer activity than the parent carboxylic acid against HepG2 cell lines. | Coumarin |
| Cycloalkyl Esters | Modulation of solid-state architecture through noncovalent interactions. | Cyclohexyl, menthyl, and iso-pulegyl 2-oxo-2H-chromene-3-carboxylates |
Role of Modifications on the 2,4-dimethylphenyl Moiety
The 2,4-dimethylphenyl group attached to the carboxylate function of the coumarin core plays a significant role in defining the biological activity of the molecule. The nature, position, and number of substituents on this phenyl ring can profoundly influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.
Structure-activity relationship studies on analogous coumarin-3-carboxamides have provided valuable insights into the role of substituents on the N-phenyl ring. The electronic properties of these substituents are a key factor. For instance, the presence of electron-withdrawing groups, such as fluorine atoms, on the phenyl ring has been shown to enhance the anticancer potency of coumarin-3-carboxamides against liver (HepG2) and cervical (HeLa) cancer cell lines. nih.gov Specifically, 4-fluoro and 2,5-difluoro benzamide derivatives were found to be among the most potent compounds in a tested series. nih.gov In contrast, electron-donating groups, such as methyl and methoxy groups at the para-position of the phenyl ring, tend to result in weaker anticancer activity. nih.gov
The size of the substituent on the phenyl ring also appears to be a determining factor. While substituents as large as iodo at the 6-position of the coumarin ring were well-tolerated in a series of NMDA receptor modulators, the impact of bulky groups on the phenyl ester or amide portion is target-dependent. nih.gov
In the context of "this compound," the two methyl groups on the phenyl ring are electron-donating. Based on the trends observed in related series of compounds, it can be inferred that these methyl groups might modulate the electronic and steric profile of the molecule in a way that could influence its biological activity. The 2,4-disubstitution pattern provides a specific steric arrangement that will affect the molecule's conformation and its ability to fit into the binding pocket of a target protein.
The table below illustrates the influence of substituents on the phenyl ring of coumarin-3-carboxamides on their anticancer activity against HepG2 and HeLa cell lines, providing a basis for understanding the potential role of the 2,4-dimethylphenyl moiety.
| Phenyl Ring Substituent | IC₅₀ (µM) against HepG2 | IC₅₀ (µM) against HeLa |
| Unsubstituted Phenyl | 5.21 | 0.84 |
| 4-Fluoro | 2.62 | 0.39 |
| 2,5-Difluoro | 4.85 | 0.75 |
| 4-Chloro | > 100 | 1.12 |
| 4-Bromo | > 100 | 2.51 |
| 4-Methyl | > 100 | 2.56 |
| 4-Methoxy | > 100 | 1.89 |
Data extrapolated from studies on N-phenyl coumarin-3-carboxamides. nih.gov
Mechanistic Insights into Cellular and Molecular Interactions (e.g., Receptor Binding, Signaling Pathway Modulation)
The molecular mechanisms through which 2-oxo-2H-chromene-3-carboxylate derivatives exert their biological effects are diverse and depend on their specific structural features. Research on analogous compounds has revealed interactions with various cellular and molecular targets, including ion channels, enzymes, and signaling pathways.
One of the identified mechanisms of action for coumarin derivatives is the modulation of N-Methyl-D-Aspartate (NMDA) receptors. nih.gov For example, 6-bromocoumarin-3-carboxylic acid has been reported to act as a negative allosteric modulator of these receptors. nih.gov Interestingly, minor structural modifications, such as the addition of a methyl group at the 4-position of the coumarin ring, can convert this inhibitory activity into a potentiating one. researchgate.net This highlights the subtle structure-activity relationships that govern the interaction of these compounds with NMDA receptors.
Another significant mechanism involves the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Certain coumarin-3-carboxamide derivatives have been shown to induce vasorelaxation by activating this pathway. nih.gov Their relaxant effect is also attributed to the blockade of Ca²⁺ channels in the cell membrane, indicating a dual mechanism of action. nih.gov
In the context of anticancer activity, molecular docking studies have suggested that some coumarin-3-carboxamide derivatives may exert their effects by inhibiting casein kinase 2 (CK2). researchgate.net The benzamide functionality was identified as an important feature for binding to the active site of this enzyme. researchgate.net
The diverse biological activities of coumarins are often linked to their ability to interact with various enzymes and signaling pathways. jbino.com These can include the inhibition of enzymes like carbonic anhydrase and the modulation of pathways involved in inflammation and cell proliferation. jbino.com The specific interactions of "this compound" would depend on its unique three-dimensional structure and electronic properties, which dictate its affinity for various biological macromolecules.
| Compound Class | Molecular Target/Pathway | Biological Effect |
| Coumarin-3-carboxylic acid derivatives | NMDA Receptors | Negative allosteric modulation or potentiation |
| Coumarin-3-carboxamide derivatives | NO/cGMP pathway and Ca²⁺ channels | Vasorelaxation |
| Coumarin-3-carboxamide derivatives | Casein Kinase 2 (CK2) | Anticancer activity |
Advanced Applications in Materials Science and Chemical Technologies
Utilization as Fluorescent Probes and Chemosensors
Currently, there is a lack of specific research detailing the use of 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate as a fluorescent probe or chemosensor. However, the coumarin (B35378) framework, which forms the core of this molecule, is widely recognized for its excellent photophysical properties and is a common component in the design of fluorescent sensors.
Coumarin derivatives are frequently employed as fluorophores in fluorescent probes for detecting a variety of analytes, including metal ions, anions, and biologically relevant molecules. The fluorescence of the coumarin core is sensitive to its chemical environment and can be modulated by the introduction of different substituents. Modifications at the 3- and 7-positions of the coumarin ring are particularly common for tuning the photophysical properties and introducing specific recognition sites for target analytes. The general mechanism of these probes often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
For instance, various coumarin-based probes have been developed for the detection of metal ions such as Fe³⁺, Al³⁺, and others. The interaction of the analyte with a receptor unit attached to the coumarin fluorophore can lead to a significant change in fluorescence intensity or a shift in the emission wavelength, enabling quantitative detection. While the potential of this compound in this area remains to be explored, its structural similarity to other fluorescent coumarins suggests it could be a candidate for future research in sensor development.
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Specific data on the application of this compound in Organic Light-Emitting Diodes (OLEDs) and optoelectronic devices is not available in the current scientific literature. Nevertheless, the broader family of coumarin derivatives has shown considerable promise in this field due to their high fluorescence quantum yields and thermal stability.
Coumarins are known to be efficient fluorophores and have been investigated as emitters or dopants in the emissive layer of OLEDs. Their emission color can be tuned across the visible spectrum by modifying the substituents on the coumarin core. The introduction of electron-donating and electron-accepting groups can alter the energy levels of the molecule and, consequently, its emission wavelength. Some coumarin derivatives have been developed as efficient green and blue emitters for OLED applications.
The performance of coumarin-based OLEDs is influenced by factors such as the molecular structure of the coumarin derivative, its photoluminescent quantum yield, and its charge-transporting properties. Researchers are continuously designing and synthesizing new coumarin derivatives with improved characteristics for OLED applications, aiming for higher efficiency, longer operational lifetime, and better color purity. Although the specific utility of this compound in OLEDs has not been reported, the general properties of the coumarin scaffold make this an area of potential interest.
Role as Ligands in Coordination Chemistry and Catalysis
There is no specific information in the scientific literature regarding the use of this compound as a ligand in coordination chemistry or catalysis. However, the parent compound, coumarin-3-carboxylic acid, and its derivatives have been shown to act as effective ligands for various metal ions.
Coumarin-3-carboxylic acid can coordinate to metal ions through the oxygen atoms of the carboxylate group, acting as a bidentate ligand. The resulting metal complexes can exhibit interesting structural and electronic properties. For example, lanthanide complexes of coumarin-3-carboxylic acid have been studied, and theoretical calculations have shown that the bonding is predominantly electrostatic, with some covalent contribution from the interaction with the carboxylate moiety.
The formation of metal complexes with coumarin-based ligands can also enhance their biological activity. In the field of catalysis, while not extensively explored for coumarin-3-carboxylates, the coordination of organic ligands to metal centers is a fundamental principle in the design of catalysts for a wide range of chemical transformations. The potential of this compound to act as a ligand would likely involve the coordination of the carbonyl oxygen atoms of the ester and the lactone ring to a metal center.
Potential as Building Blocks in Polymer Chemistry
Direct applications of this compound as a building block in polymer chemistry have not been reported. However, coumarin derivatives, in general, have been incorporated into polymer structures to impart specific functionalities.
One of the most notable applications of coumarins in polymer chemistry is in the development of photoreversible polymers. The coumarin moiety can undergo a [2+2] cycloaddition reaction upon irradiation with UV light (typically >300 nm), leading to the formation of a cyclobutane (B1203170) dimer. This dimerization process can be used to crosslink polymer chains. The crosslinking is often reversible, as the cyclobutane dimer can be cleaved back to the original coumarin units by irradiation with shorter wavelength UV light (typically <260 nm). This photoreversibility makes coumarin-containing polymers attractive for applications in areas such as self-healing materials, photoresists, and drug delivery systems.
Coumarin-3-carboxylic acids have also been investigated as photoinitiators for free radical photopolymerization. These compounds can be used in two- and three-component photoinitiating systems for the polymerization of acrylate (B77674) and methacrylate (B99206) monomers under visible light irradiation. Although the specific role of this compound in this context is unknown, the presence of the coumarin core suggests a potential for similar photochemical reactivity.
Photophysical Properties and Energy Transfer Mechanisms
Detailed photophysical studies specifically for this compound are not available in the literature. However, the photophysical properties of coumarin derivatives are well-documented and are highly dependent on the nature and position of substituents on the coumarin ring.
In general, coumarins are known for their strong fluorescence, with emission typically in the blue-green region of the spectrum. The absorption and emission maxima, Stokes shift, and fluorescence quantum yield are all sensitive to the electronic nature of the substituents. For instance, the presence of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position often leads to a red-shift in the emission spectrum and an increase in the fluorescence quantum yield due to an efficient intramolecular charge transfer (ICT) process upon photoexcitation.
The fluorescence of coumarin derivatives can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state of some coumarins can be stabilized, leading to a red-shift in the emission.
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), are also important in the context of coumarin photophysics, particularly in their application as fluorescent probes and in biological imaging. In a FRET system, a donor fluorophore (such as a coumarin) in its excited state can non-radiatively transfer its energy to a nearby acceptor molecule. The efficiency of this energy transfer is dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.
The following table provides a general overview of the photophysical properties of some representative coumarin derivatives, illustrating the effect of substitution on their spectral characteristics. It is important to emphasize that this data is for related compounds and not for this compound.
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| 7-Hydroxy-3-(4-methylthiazolyl)-coumarin | 400 | 480 | 0.85 | Ethanol (B145695) |
| 3-(4-Methylthiazolyl)-2-oxocoumarin-furan-2-carboxylate | 385 | 450 | 0.60 | Ethanol |
Data compiled from various sources for illustrative purposes.
Future Perspectives and Emerging Research Directions
Greener Pathways: The Drive for Sustainable and Atom-Economical Synthesis
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste and the efficient use of resources. For 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, the development of more sustainable synthetic methodologies is a key research frontier. Traditional methods for synthesizing coumarin-3-carboxylic acids, the immediate precursors to the target ester, often rely on classic condensation reactions like the Knoevenagel condensation. nih.gov While effective, these methods can involve hazardous solvents, harsh reaction conditions, and the generation of significant waste.
Recent advancements have paved the way for more environmentally benign approaches. One-pot syntheses of coumarin-3-carboxylic acids in water at room temperature represent a significant step forward, offering high yields and high atom economy. nih.gov The use of biodegradable and readily available catalysts is also a promising avenue. Future research will likely focus on refining these methods to be even more efficient and adaptable for the synthesis of a wide array of coumarin-3-carboxylate esters, including the 2,4-dimethylphenyl derivative. The ultimate goal is to develop catalytic systems that are not only effective but also recyclable, further minimizing the environmental footprint of the synthesis.
Table 1: Comparison of Synthetic Methodologies for Coumarin-3-Carboxylic Acid Precursors
| Method | Catalyst/Solvent | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Knoevenagel Condensation | Piperidine (B6355638)/Ethanol (B145695) | Well-established, good yields | Use of organic solvents, potential for byproducts |
| Green One-Pot Synthesis | Potassium Carbonate/Water | High atom economy, environmentally benign, mild conditions | Catalyst may need to be separated from the product |
| Microwave-Assisted Synthesis | Various catalysts/Solvent-free | Rapid reaction times, often higher yields | Requires specialized equipment |
| Multicomponent Reactions | Lewis or Brønsted acids/Various solvents | High efficiency, step economy | Optimization of reaction conditions can be complex |
Unlocking Therapeutic Potential: Exploration of Novel In Vitro Biological Targets
Coumarin (B35378) derivatives are renowned for their broad spectrum of biological activities, and this compound is poised to contribute to this legacy. The exploration of its interactions with novel biological targets and the elucidation of its mechanistic pathways at the cellular level are critical areas for future in vitro research.
The existing body of literature on coumarin-3-carboxamides and other esters suggests several promising avenues for investigation. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. For instance, certain coumarin-3-carboxamide derivatives have shown potent inhibitory activity against cancer cell lines. The substitution pattern on the phenyl ring of the ester or amide moiety can significantly influence this activity, suggesting that the 2,4-dimethylphenyl group could confer unique properties.
Future in vitro studies should focus on high-throughput screening of this compound against a diverse panel of biological targets. This could include a wide range of enzymes, receptors, and ion channels implicated in various diseases. Mechanistic studies will then be crucial to understand how the compound exerts its effects at a molecular level. Techniques such as enzyme kinetics, receptor binding assays, and gene expression analysis will be invaluable in this endeavor.
Designing for Success: Integration of Computational Tools for Tailored Properties
The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, computational design offers a powerful approach to predict and tailor its molecular properties for specific applications.
Quantitative Structure-Activity Relationship (QSAR) studies on coumarin derivatives have already demonstrated the ability to correlate structural features with biological activity. nih.govacgpubs.org These models can be used to predict the potential activity of novel derivatives and to guide the synthesis of compounds with enhanced potency and selectivity. Molecular docking simulations can provide insights into the binding interactions of this compound with specific biological targets, helping to rationalize observed activities and to design new molecules with improved binding affinities. acgpubs.org
Beyond biological applications, computational methods can also be employed to predict the photophysical and electronic properties of the molecule, which are relevant for its potential use in materials science. By understanding how the 2,4-dimethylphenyl group influences the electronic structure and excited-state properties of the coumarin core, researchers can design molecules with tailored fluorescence, phosphorescence, or non-linear optical properties.
Building with Molecules: Applications in Supramolecular Chemistry and Nanomaterials
The unique photophysical properties of the coumarin scaffold make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. The photodimerization of coumarins, a reversible [2+2] cycloaddition reaction, is a particularly interesting feature that can be exploited in the design of photoresponsive materials.
Future research could explore the incorporation of this compound into supramolecular structures such as gels, liquid crystals, and metal-organic frameworks. The bulky and hydrophobic 2,4-dimethylphenyl group could influence the self-assembly behavior of the molecule, leading to the formation of novel and functional architectures.
In the realm of nanomaterials, this coumarin derivative could be used to functionalize nanoparticles, creating hybrid materials with interesting optical and biological properties. For example, coumarin-functionalized silica nanoparticles have been investigated for their potential in drug delivery and bioimaging. The specific properties of the 2,4-dimethylphenyl ester could be harnessed to develop new nanomaterials with enhanced performance in these areas.
From Lab to Market: Scale-Up Considerations for Industrial Production
The transition of a promising compound from laboratory-scale synthesis to industrial production is a complex process that requires careful consideration of scalability, cost-effectiveness, and safety. For this compound to realize its full potential in commercial applications, robust and efficient scale-up strategies must be developed.
The green synthesis methodologies discussed in section 8.1 are a crucial starting point for developing an industrially viable process. nih.gov Reactions conducted in water with recyclable catalysts are particularly attractive for large-scale production, as they minimize the use of hazardous and costly organic solvents. Process optimization will be key to maximizing yield and purity while minimizing reaction times and energy consumption.
Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages over traditional batch production. Continuous flow reactors can provide better control over reaction parameters, leading to improved consistency and safety. As research into the applications of this compound progresses, so too must the development of its manufacturing process to ensure a sustainable and economical supply.
Q & A
Q. What synthetic methodologies are most effective for preparing 2,4-dimethylphenyl 2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted salicylaldehydes with active methylene compounds (e.g., diethyl malonate) under acidic or basic conditions to form the chromene core .
- Step 2: Esterification with 2,4-dimethylphenol via coupling agents like DCC/DMAP or acid chlorides.
- Optimization: Adjust solvent polarity (e.g., DMF for high-temperature reactions), catalyst loading (e.g., p-TsOH for acid-catalyzed steps), and stoichiometry to improve yields. Monitor intermediates using TLC or LC-MS .
Q. How can the crystal structure of this compound be resolved, and what structural features influence its properties?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard . Key structural parameters include:
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 6.5–8.5 ppm for aromatic protons) and ester carbonyl signals (δ ~165–170 ppm) .
- FT-IR: Peaks at ~1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (chromene lactone) .
- HRMS: To verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do substituent variations (e.g., alkyl/aryl groups) on the chromene scaffold affect bioactivity?
Answer: Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., –CF₃) enhance anti-inflammatory activity by stabilizing interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Bulky substituents (e.g., 2,4-dimethylphenyl) reduce metabolic degradation, improving pharmacokinetic profiles .
- Dihedral angle modulation (via substituents) alters π-π stacking in DNA intercalation, critical for anticancer activity .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
Answer:
- DFT: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the C3 carbonyl group is a reactive hotspot .
- Docking: Use AutoDock Vina to model interactions with targets like NF-κB or DNA topoisomerases. Key residues (e.g., Arg563 in NF-κB) form hydrogen bonds with the chromene oxygen .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .
Q. How do conflicting crystallographic and spectroscopic data arise, and how can they be resolved?
Answer: Common contradictions include:
Q. What strategies improve the compound’s photostability and fluorescence for optical applications?
Answer:
- Substituent engineering: Electron-donating groups (e.g., –OCH₃) redshift emission wavelengths (λem ~450–500 nm) .
- Rigidification: Introduce steric hindrance (e.g., 2,4-dimethyl groups) to reduce non-radiative decay, enhancing quantum yields .
- Encapsulation: Use cyclodextrins or micelles to shield the chromophore from UV degradation .
Methodological Tables
Table 1. Key Structural Parameters from SCXRD Analysis
Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room Temperature, 24 h | 62 | 92% |
| Reflux (80°C), 12 h | 85 | 98% |
| Microwave (100°C), 1 h | 78 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
